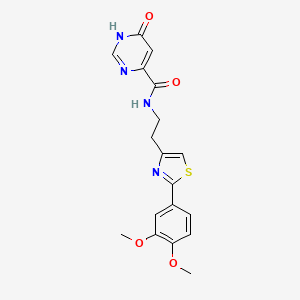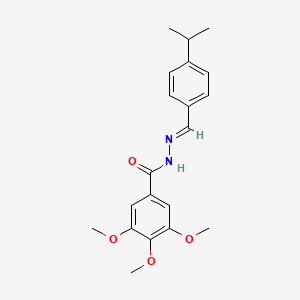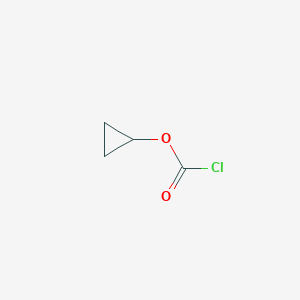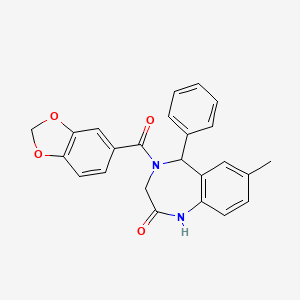
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
Thiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions depending on the substituents on the thiazole ring . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Physical And Chemical Properties Analysis
Thiazole resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学的研究の応用
Antibacterial Activity
Thiazoles are known for their broad spectrum of biological activities, including antibacterial properties. The presence of a thiazole ring in the compound structure can potentially inhibit the growth of various bacteria by interfering with their protein synthesis or metabolic pathways . This makes it a candidate for developing new antibacterial agents, especially against resistant strains.
Antifungal Applications
Similar to its antibacterial potential, the thiazole moiety also exhibits antifungal activity. It can be used to explore treatments for fungal infections, targeting the fungal cell wall or enzymes crucial for fungal survival .
Anti-inflammatory Properties
The compound’s ability to modulate inflammatory responses can be harnessed in the treatment of chronic inflammatory diseases. By affecting cytokine production or inhibiting enzymes involved in the inflammatory process, it could provide a therapeutic pathway for conditions like arthritis or asthma .
Antitumor and Anticancer Research
Thiazole derivatives have shown promise in anticancer research. They can act as microtubule inhibitors, disrupting the mitotic process in cancer cells, leading to apoptosis. This compound, with its specific substituents, may contribute to the development of novel anticancer drugs .
Antidiabetic Effects
Research has indicated that thiazole compounds can play a role in managing diabetes by influencing insulin release or mimicking insulin’s effects. This compound could be part of studies aimed at finding new antidiabetic medications .
Cholesteryl Ester Transfer Protein (CETP) Inhibition
The compound has been evaluated for its potential to inhibit CETP, which is a target for cardiovascular disease treatment. By inhibiting CETP, it could help in increasing high-density lipoprotein (HDL) levels and thus reduce the risk of cardiovascular events .
将来の方向性
作用機序
Target of Action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . .
Mode of Action
The mode of action of a compound is determined by its interaction with its targets. Thiazole derivatives can interact with their targets in various ways, depending on the specific structure of the compound . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways, depending on their specific targets . .
Result of Action
The result of a compound’s action is determined by its interaction with its targets and the subsequent changes in cellular processes . .
特性
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-25-14-4-3-11(7-15(14)26-2)18-22-12(9-27-18)5-6-19-17(24)13-8-16(23)21-10-20-13/h3-4,7-10H,5-6H2,1-2H3,(H,19,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAZARXEASZHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=O)NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2590187.png)


![5-Chloro-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2590194.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2590195.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2590197.png)
![8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2590198.png)

![6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl](/img/structure/B2590201.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2590202.png)

![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2590204.png)
![2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B2590206.png)
